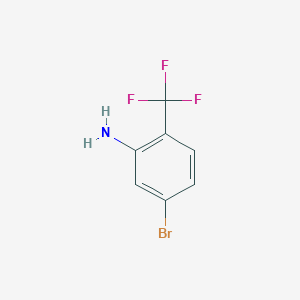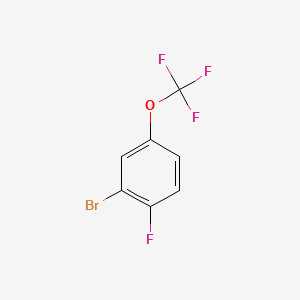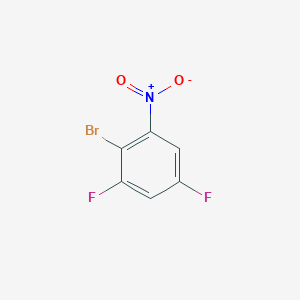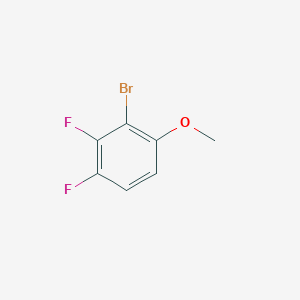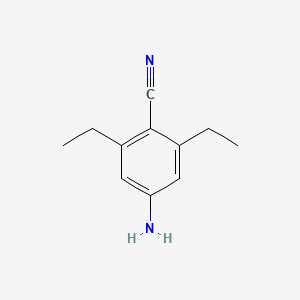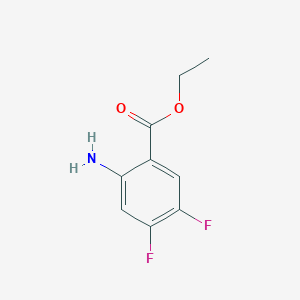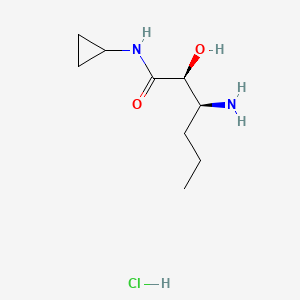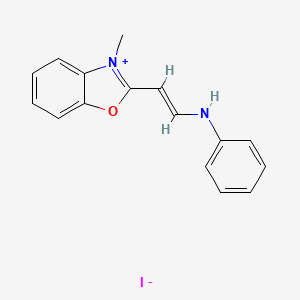
5-(1-benzothien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-benzothien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol, or BIPT, is an organic compound with a unique structure. It is a heterocyclic compound, composed of a benzothiophene ring and a triazole ring. BIPT has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry.
科学的研究の応用
BIPThas been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. It has been used as a ligand in the synthesis of novel compounds, and as a model compound for the study of drug-receptor interactions. BIPT has also been used to study the binding of drugs to their receptor sites, and the effects of drugs on the body. Additionally, BIPT has been used to synthesize novel compounds for use in drug discovery and development.
作用機序
BIPThas been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. BIPT binds to its target receptor site, which is usually a protein or enzyme in the body. The binding of BIPT to its target receptor site causes a conformational change in the receptor, which in turn triggers a cascade of biochemical reactions in the body. Additionally, BIPT can act as an agonist or an antagonist, depending on the target receptor site.
Biochemical and Physiological Effects
BIPThas been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. BIPT has been found to have several biochemical and physiological effects, including the inhibition of enzymes, the modulation of ion channels, the inhibition of inflammation, the modulation of cell signaling pathways, and the inhibition of cancer cell growth. Additionally, BIPT has been found to have anti-bacterial, anti-fungal, and anti-viral properties.
実験室実験の利点と制限
BIPThas several advantages and limitations for lab experiments. One of the main advantages of BIPT is its low toxicity, which makes it safe to use in lab experiments. Additionally, BIPT is relatively easy to synthesize, which makes it a convenient compound for lab experiments. On the other hand, BIPT is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, BIPT is not very stable in the presence of light and air, which can limit its use in some lab experiments.
将来の方向性
BIPThas several potential future directions for research and development. One potential direction is the development of novel compounds based on the structure of BIPT. Additionally, BIPT could be used to study the effects of drugs on the body, as well as the binding of drugs to their receptor sites. Additionally, BIPT could be used to synthesize novel compounds for use in drug discovery and development. Additionally, BIPT could be used to study the effects of drugs on the body, as well as the binding of drugs to their receptor sites. Finally, BIPT could be used to study the effects of drugs on the body, as well as the binding of drugs to their receptor sites.
合成法
BIPThas been synthesized in several ways, most notably by the reaction of 4-bromobenzothiophene and 4-isopropyl-1,2,4-triazole-3-thiol in the presence of a base. The reaction yields BIPT as a white solid in a yield of up to 95%. Other methods of synthesis include the reaction of 4-bromobenzothiophene and 4-isopropyl-1,2,4-triazole-3-thiol in the presence of a palladium catalyst, and the reaction of 4-bromobenzothiophene and 4-isopropyl-1,2,4-triazole-3-thiol in the presence of an iron catalyst.
特性
IUPAC Name |
3-(1-benzothiophen-3-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S2/c1-8(2)16-12(14-15-13(16)17)10-7-18-11-6-4-3-5-9(10)11/h3-8H,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFWDSDGZQBKEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)C2=CSC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-benzothien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride](/img/structure/B1292819.png)


![2-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1292828.png)
